Linezolid impurity 3

Übersicht

Beschreibung

Linezolid impurity 3 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.

Vorbereitungsmethoden

The synthesis of Linezolid impurity 3 involves several steps. One common synthetic route starts with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. This intermediate undergoes further reactions, including the formation of oxazolidinone and subsequent reactions with mesyl chloride and sodium azide . Industrial production methods often involve optimizing these steps to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Linezolid impurity 3 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert certain functional groups within the impurity to different forms.

Substitution: Common reagents like mesyl chloride and sodium azide are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Linezolid impurity 3 plays a vital role in optimizing synthetic routes for Linezolid and its derivatives. Researchers investigate its formation mechanisms to improve the purity of the final product. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the active pharmaceutical ingredient (API), necessitating thorough analysis during drug development.

Analytical Methods

Various analytical techniques are employed to detect and quantify this compound:

- High-Performance Liquid Chromatography (HPLC) : A validated method using reversed-phase HPLC with UV detection is commonly used to assess Linezolid's stability in formulations. This method allows for the identification of impurities and degradation products under different conditions .

- Capillary Zone Electrophoresis (CZE) : This method has been developed to analyze Linezolid and its degradation products efficiently. CZE provides a rapid alternative to HPLC for stability studies .

- Ion Chromatography : Utilized for determining morpholine concentrations in Linezolid formulations, this technique aids in understanding the composition of impurities.

Stability Studies

Stability studies are essential for evaluating how this compound behaves under various conditions:

- Storage Conditions : Research investigates the stability of Linezolid formulations at different temperatures (e.g., 4–6 °C and 25 °C) with or without light protection.

- Forced Degradation Studies : These studies assess how impurities form under stress conditions such as photolytic degradation and alkaline hydrolysis. Such evaluations are crucial for understanding potential safety risks associated with impurities .

While primarily a byproduct, this compound shares some biological activity characteristics with Linezolid itself. Studies have been conducted to assess whether it alters the drug's efficacy or safety profile. Understanding its interactions within biological systems is critical for ensuring that impurities do not compromise therapeutic outcomes.

Quality Control in Manufacturing

The presence of impurities like this compound necessitates stringent quality control measures during manufacturing. Regulatory guidelines require that pharmaceutical companies monitor impurity levels to ensure they remain below acceptable thresholds. This monitoring helps mitigate risks associated with genotoxic impurities that may arise during production .

Comparative Analysis of Related Compounds

This compound can be compared with other related compounds formed during synthesis:

| Compound Name | Description |

|---|---|

| Desfluorolinezolid | Formed during reduction processes involving azide intermediates. |

| Bis-linezolid | Resulting from acetylation steps in synthesis. |

| Oxazolidinone derivatives | Various intermediates formed during synthetic pathways. |

This comparison highlights the complexity of synthesizing Linezolid and its derivatives while underscoring the importance of understanding each compound's unique properties.

Wirkmechanismus

The mechanism of action of Linezolid impurity 3 is not well-documented, as it is primarily a byproduct. understanding its formation and interactions is crucial for ensuring the purity and effectiveness of Linezolid. Linezolid itself works by inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex .

Vergleich Mit ähnlichen Verbindungen

Linezolid impurity 3 can be compared with other impurities formed during the synthesis of Linezolid, such as:

Desfluorolinezolid: Formed during the reduction of azide intermediates.

Bis-linezolid: Formed during the final acetylation step.

Oxazolidinone derivatives: Formed during various intermediate steps. These impurities differ in their chemical structures and formation pathways, highlighting the complexity of the synthesis process and the need for stringent quality control.

Biologische Aktivität

Linezolid impurity 3, a byproduct of the antibiotic Linezolid, is classified under the oxazolidinone class of compounds. While Linezolid is effective against Gram-positive bacteria, including resistant strains, its impurities, particularly impurity 3, have garnered attention for their potential biological activity and implications in drug safety and efficacy.

Chemical Structure and Synthesis

This compound is formed during the synthesis of Linezolid through various chemical pathways. Its synthesis typically involves reactions starting from morpholine and 1,2-difluoro-4-nitrobenzene, leading to the formation of intermediates that can yield impurity 3 through acetylation and other modifications. The specific structure of this compound has been characterized using techniques such as NMR and mass spectrometry, confirming its identity as a significant degradation product during the manufacturing process .

Synthesis Pathway

| Step | Description |

|---|---|

| Step 1 | Reaction of morpholine with 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate. |

| Step 2 | Formation of oxazolidinone through cyclization. |

| Step 3 | Acetylation using acetic anhydride to yield this compound. |

The primary biological activity of this compound is not as well-defined as that of Linezolid itself. However, it is believed to interact with bacterial protein synthesis pathways, similar to its parent compound. Linezolid inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for bacterial growth .

Toxicological Studies

Research has indicated potential toxicological effects associated with this compound. An in vitro chromosome aberration test conducted on cultured human peripheral blood lymphocytes showed no significant increase in chromosomal aberrations at varying concentrations of impurity 3, suggesting a relatively low genotoxic risk under the tested conditions . However, further studies are warranted to explore long-term exposure effects and other biological interactions.

Comparative Studies

In comparative studies involving other impurities from Linezolid synthesis, it was noted that while some impurities exhibited higher cytotoxicity or mutagenicity, impurity 3 displayed a lower profile in these aspects. This suggests that while it may have some biological activity, it is less harmful compared to other related impurities .

Case Study: Impurity Profiling in Drug Formulations

A comprehensive study evaluated various impurities in Linezolid formulations using advanced analytical techniques like HPLC and mass spectrometry. The findings revealed that while impurity levels were generally low (below 0.1%), their presence could affect the pharmacokinetics and pharmacodynamics of the drug. This emphasizes the importance of monitoring such impurities during drug development and manufacturing processes .

Research Insights on Degradation Pathways

Forced degradation studies have shown that Linezolid can undergo hydrolytic, oxidative, and thermal degradation, leading to various impurities including impurity 3. Understanding these pathways is crucial for developing stability-indicating methods for quality control in pharmaceutical applications .

Eigenschaften

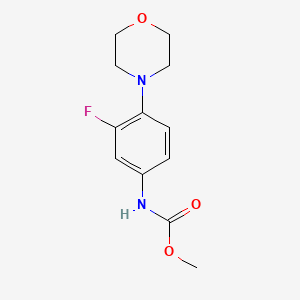

IUPAC Name |

methyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-17-12(16)14-9-2-3-11(10(13)8-9)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKISJVHYIWZBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.